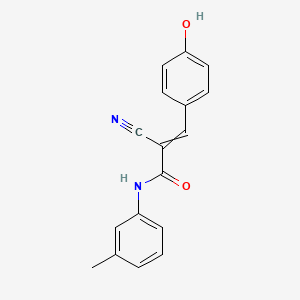
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound with significant interest in various scientific fields. This compound features a cyano group, a hydroxyphenyl group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with 3-methylaniline in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
- 2-cyano-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide
- 2-cyano-3-(4-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide
Uniqueness
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various chemical and biological applications.
Propiedades
Número CAS |
345368-62-9 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-3-2-4-15(9-12)19-17(21)14(11-18)10-13-5-7-16(20)8-6-13/h2-10,20H,1H3,(H,19,21) |
Clave InChI |
MNPRCCIQLFSPKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


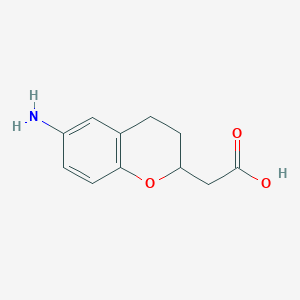
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
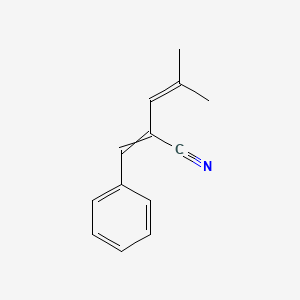
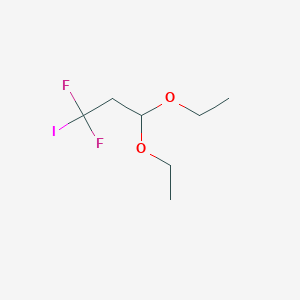
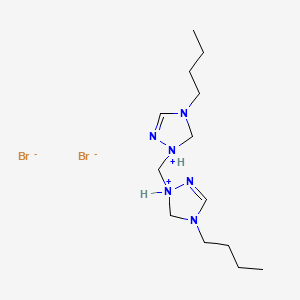
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)


![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
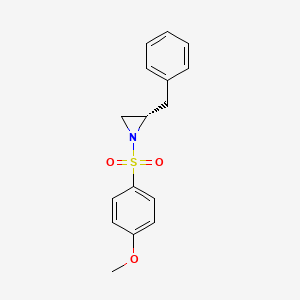
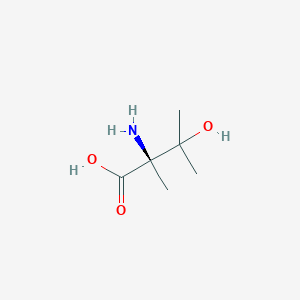
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)
